4-Bromo-2-Chloro-5-Fluoropyridine
Overview
Description
4-Bromo-2-Chloro-5-Fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-Chloro-5-Fluoropyridine consists of a pyridine ring substituted with bromine, chlorine, and fluorine atoms . The average mass of the molecule is 210.432 Da, and the monoisotopic mass is 208.904312 Da .Physical And Chemical Properties Analysis
4-Bromo-2-Chloro-5-Fluoropyridine has a density of 1.8±0.1 g/cm3, a boiling point of 209.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.8±3.0 kJ/mol, and it has a flash point of 80.6±25.9 °C .Scientific Research Applications
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Scientific Field : Organic Chemistry and Medicinal Chemistry
- Application Summary : Fluorinated pyridines, such as 4-Bromo-2-Chloro-5-Fluoropyridine, are used as molecular scaffolds for many active pharmaceutical ingredients (APIs). They have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The synthesis of fluoropyridines involves various reactions, including the Umemoto reaction and Balts-Schiemann reaction . The specific methods and technical details can vary depending on the desired fluoropyridine compound.
- Results or Outcomes : The introduction of fluorine atoms into lead structures has been found to be a useful chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
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Scientific Field : Radiobiology
- Application Summary : Fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
- Methods of Application : The synthesis involves specific reactions to introduce the F 18 isotope into the pyridine ring . The exact procedures can vary depending on the specific compound being synthesized.
- Results or Outcomes : F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
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Scientific Field : Material Science
- Application Summary : Certain fluoropyridines, such as 2-Bromo-4-fluoropyridine, are used in the synthesis of Janus-type organoiridium complexes, which bear both hole- and electron-transporting moieties .
- Methods of Application : The synthesis involves Sonogashira coupling of 2-Bromo-4-fluoropyridine with 1,2-ethynylbenzene .
- Results or Outcomes : The resulting Janus-type organoiridium complexes can be used in various material science applications .
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Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Bromo-2-fluoropyridine, a compound similar to 4-Bromo-2-Chloro-5-Fluoropyridine, has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs), such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
- Methods of Application : The specific methods and technical details can vary depending on the desired APIs .
- Results or Outcomes : The resulting APIs have shown potential in various therapeutic applications .
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Scientific Field : Organic Synthesis
- Application Summary : 4-Bromo-3-chloro-2-fluoropyridine, a compound similar to 4-Bromo-2-Chloro-5-Fluoropyridine, is used as an intermediate for pharmaceutical and organic synthesis .
- Methods of Application : The specific methods and technical details can vary depending on the desired end product .
- Results or Outcomes : The resulting compounds can be used in various pharmaceutical and organic applications .
- Scientific Field : Fluorine Chemistry
- Application Summary : Fluoropyridines, including 4-Bromo-2-Chloro-5-Fluoropyridine, are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
- Methods of Application : The synthesis involves specific reactions to introduce the F 18 isotope into the pyridine ring . The exact procedures can vary depending on the specific compound being synthesized.
- Results or Outcomes : F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
4-bromo-2-chloro-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTWQQQUONAULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654561 | |
Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-Chloro-5-Fluoropyridine | |
CAS RN |
884495-10-7 | |
Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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